Chiral Center at C5: Enantiomeric Separation Potential Versus Achiral 5,5-Dimethyl and 5-Unsubstituted Analogs
The target compound possesses a single undefined atom stereocenter at the C5 position of the dihydroisoxazole ring due to the mono-methyl substitution (PubChem Undefined Atom Stereocenter Count = 1) [1]. This stereocenter is absent in the closest commercially available analogs: the 5,5-dimethyl derivative (CAS 2648998-99-4) has zero defined or undefined atom stereocenters due to geminal disubstitution [2], and the 5-unsubstituted analog (CAS 2648998-95-0, freebase MW 126.16) likewise lacks a stereocenter . This structural feature enables chromatographic enantiomeric resolution to access enantiopure building blocks for stereospecific structure-activity relationship (SAR) investigations, a capability unavailable with either comparator.
| Evidence Dimension | Number of stereocenters (undefined atom stereocenters) |
|---|---|
| Target Compound Data | 1 undefined atom stereocenter (C5 mono-methyl) |
| Comparator Or Baseline | 5,5-Dimethyl analog (CAS 2648998-99-4): 0 stereocenters; 5-Unsubstituted analog (CAS 2648998-95-0): 0 stereocenters |
| Quantified Difference | Target: 1 stereocenter vs. comparators: 0 stereocenters (absolute difference: +1) |
| Conditions | Structural analysis from PubChem computed descriptors and ChemSrc database entries |
Why This Matters
Access to enantiopure stereoisomers enables differential pharmacological profiling of individual enantiomers, a critical requirement in lead optimization where one enantiomer may exhibit superior target engagement or reduced off-target activity.
- [1] PubChem CID 139022548. Computed Properties: Undefined Atom Stereocenter Count = 1. Accessed April 2026. View Source
- [2] PubChem CID 137943408. Computed Properties: Defined Atom Stereocenter Count = 0; Undefined Atom Stereocenter Count = 0. Accessed April 2026. View Source
